molecular formula C11H14BrNO B1293976 2-bromo-N-methyl-N-(3-methylphenyl)propanamide CAS No. 1119450-38-2

2-bromo-N-methyl-N-(3-methylphenyl)propanamide

Cat. No.: B1293976
CAS No.: 1119450-38-2
M. Wt: 256.14 g/mol
InChI Key: NGABQZXZEHHUCC-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-(3-methylphenyl)propanamide: is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide typically involves the bromination of N-methyl-N-(3-methylphenyl)propanamide. This can be achieved through the reaction of N-methyl-N-(3-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product purification can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-bromo-N-methyl-N-(3-methylphenyl)propanamide can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of N-methyl-N-(3-methylphenyl)propanamide.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of N-methyl-N-(3-methylphenyl)propanamide derivatives with different functional groups.

    Reduction: Formation of N-methyl-N-(3-methylphenyl)propanamide.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

Chemistry: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated amides on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and receptors.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, potentially altering their function.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.

    Receptors: It can bind to receptors, affecting signal transduction pathways and cellular responses.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and replication processes.

Comparison with Similar Compounds

  • 2-bromo-N-(3-methylphenyl)propanamide
  • 2-bromo-N-methyl-N-(2-methylphenyl)propanamide
  • 2-bromo-N-methyl-N-(4-methylphenyl)propanamide

Uniqueness: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The specific positioning of the methyl group at the 3-position of the phenyl ring also influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-bromo-N-methyl-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-5-4-6-10(7-8)13(3)11(14)9(2)12/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABQZXZEHHUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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